Nateglinide - 105816-04-4

Nateglinide

Catalog Number: EVT-276443
CAS Number: 105816-04-4
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nateglinide is a synthetic amino acid derivative that acts as a rapid and short-acting insulin secretagogue. [] It belongs to the meglitinide class of antidiabetic agents. [] Nateglinide is widely used in scientific research to investigate its mechanism of action, its interactions with other drugs, and its potential applications in the treatment of type 2 diabetes mellitus.

Synthesis Analysis

The synthesis of Nateglinide involves a multi-step process that typically includes the following key steps: []

Molecular Structure Analysis

Nateglinide consists of a D-phenylalanine moiety linked to a trans-4-isopropylcyclohexane carboxylic acid moiety through an amide bond. [, ] The stereochemistry of the phenylalanine moiety is crucial for its pharmacological activity. [, ]

Mechanism of Action

Nateglinide acts by selectively binding to and blocking the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This binding inhibits potassium efflux from the beta cells, leading to membrane depolarization. [] Depolarization opens voltage-gated calcium channels, increasing intracellular calcium concentrations and ultimately triggering insulin secretion. [] Nateglinide exhibits a rapid onset and short duration of action, primarily targeting the early phase of insulin release. [, , , ] This characteristic action profile makes it particularly effective in controlling postprandial hyperglycemia. [, , ]

Physical and Chemical Properties Analysis
  • Chemical Formula: C19H27NO4 [, ]
  • Molecular Weight: 333.41 g/mol [, ]
  • Appearance: White to off-white crystalline powder [, , ]
  • Solubility: Practically insoluble in water; freely soluble in methanol; soluble in ethanol [, , ]
Applications
  • Investigating the role of KATP channels in insulin secretion: Nateglinide is a valuable tool in understanding the complex mechanisms regulating insulin release from pancreatic beta cells. [, ]
  • Developing novel antidiabetic therapies: Nateglinide's unique pharmacokinetic and pharmacodynamic properties make it a model compound for designing improved insulin secretagogues. [, , ]
  • Studying drug-drug interactions: Nateglinide is used in clinical pharmacology research to evaluate potential interactions with other drugs metabolized by CYP2C9 and CYP3A4. [, , , ]
  • Developing controlled release formulations: Researchers are exploring various drug delivery systems, such as enteric-coated granules and microsponges, to achieve controlled release of nateglinide and improve its therapeutic efficacy. [, , ]
Future Directions
  • Development of novel nateglinide analogues with improved pharmacokinetic profiles: Future research could focus on synthesizing derivatives with longer half-lives to reduce dosing frequency and potentially improve patient compliance. [, , ]
  • Investigating the potential of nateglinide in combination therapies: Combining nateglinide with other antidiabetic agents, such as metformin or GLP-1 agonists, could provide additive or synergistic effects in managing hyperglycemia. [, , ]
  • Elucidating the role of transporters in nateglinide disposition: Further research is needed to fully characterize the contribution of transporters, like monocarboxylate transporter 6 (MCT6), in the intestinal absorption and disposition of nateglinide. [, ]
  • Exploring the potential extra-pancreatic effects of nateglinide: Emerging evidence suggests that nateglinide may have vasorelaxant effects through its action on vascular smooth muscle cells. [] Further investigation of these effects could lead to new therapeutic applications.

L-Nateglinide

L-Nateglinide is the enantiomer of Nateglinide, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. []

Relevance: While both Nateglinide and L-Nateglinide inhibit K(ATP) channels, L-Nateglinide exhibits lower potency. [] Pharmacokinetic studies in Goto-Kakizaki rats, a model for type 2 diabetes, revealed that L-Nateglinide has higher clearance and volume of distribution compared to Nateglinide. [] This suggests that the stereochemistry of Nateglinide significantly influences its pharmacological and pharmacokinetic properties.

Glibenclamide

Glibenclamide is a second-generation sulfonylurea drug commonly used in treating type 2 diabetes. [] It acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic beta-cell K(ATP) channel, leading to channel closure, membrane depolarization, and ultimately, insulin secretion. []

Relevance: Glibenclamide served as a reference compound in several studies investigating Nateglinide's mechanism of action. [, ] Although both drugs target the K(ATP) channel, Nateglinide exhibits a quicker onset and shorter duration of action than Glibenclamide, resulting in distinct insulin release characteristics. [] This difference in kinetics is attributed to Nateglinide's rapid association and dissociation from the SUR1 receptor compared to Glibenclamide's slower, longer-lasting interaction. [, , ]

Glimepiride

Glimepiride is another commonly prescribed sulfonylurea drug for managing type 2 diabetes. Like Glibenclamide, it binds to the SUR1 subunit of K(ATP) channels, stimulating insulin secretion. []

Relevance: Glimepiride was investigated alongside Nateglinide in a head-to-head comparison study involving patients with type 2 diabetes. [] This study revealed that while both drugs effectively lowered blood glucose levels, Nateglinide demonstrated a greater reduction in postprandial blood glucose and HbA1c levels compared to Glimepiride. This difference highlights the potential advantages of Nateglinide's rapid onset and short duration of action in managing postprandial hyperglycemia.

Repaglinide

Repaglinide, alongside Nateglinide, belongs to the meglitinide class of antidiabetic drugs. [, ] These drugs also target the SUR1 subunit of pancreatic beta-cell K(ATP) channels but differ subtly in their binding properties and pharmacokinetic profiles.

Relevance: Repaglinide serves as a crucial comparative agent in understanding Nateglinide's pharmacology. [, ] While both drugs share the same mechanism of action, Nateglinide exhibits a faster onset and shorter duration of action than Repaglinide, leading to more effective control of postprandial glucose spikes and reduced risk of hypoglycemia. [, , ] This difference in kinetics highlights the impact of subtle structural variations within the meglitinide class on their therapeutic profiles.

Mitiglinide

Mitiglinide, another member of the meglitinide family, exerts its antidiabetic effect by enhancing early-phase insulin secretion through interaction with K(ATP) channels in pancreatic beta-cells. []

Relevance: Mitiglinide's efficacy and safety were directly compared to Nateglinide in a prospective randomized multicenter trial involving Korean patients with type 2 diabetes. [] Results demonstrated that Mitiglinide effectively reduced HbA1c levels, with a similar magnitude of effect observed for Nateglinide. Importantly, both drugs exhibited comparable safety profiles. These findings suggest that Mitiglinide, like Nateglinide, holds promise as a glucose-lowering agent with potential cardioprotective benefits in managing type 2 diabetes.

Tolbutamide

Relevance: Tolbutamide was included in studies investigating the mechanism of Nateglinide's action on GLP-1 secretion. [] Despite sharing the ability to enhance insulin secretion, Tolbutamide did not stimulate GLP-1 release from human intestinal L cells, unlike Nateglinide. This finding suggests that Nateglinide might exert its antidiabetic effects through additional mechanisms beyond K(ATP) channel modulation in pancreatic beta-cells.

Metformin Hydrochloride

Metformin hydrochloride is a widely prescribed biguanide medication for managing type 2 diabetes. [] Its primary mechanism involves reducing hepatic glucose production and improving insulin sensitivity.

Relevance: Numerous studies have explored the combination of Metformin hydrochloride with Nateglinide for enhanced glycemic control. [, , , ] Clinical trials demonstrated that combining these drugs effectively controlled both fasting and postprandial glucose levels, highlighting the potential benefits of combining agents with complementary mechanisms of action in managing type 2 diabetes.

Properties

CAS Number

105816-04-4

Product Name

Nateglinide

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1

InChI Key

OELFLUMRDSZNSF-BRWVUGGUSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

A 4166
A-4166
A4166
AY 4166
AY-4166
AY4166
DJN 608
Fastic
N-((4-isopropylcyclohexyl)carbonyl)phenylalanine
nate-glinide
nateglinide
nateglinide, (cis,D-Phe)-isomer
nateglinide, (D-Phe)-isomer
senaglinide
Starlix
Starsis

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.